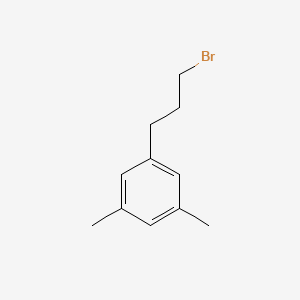

1-(3-Bromopropyl)-3,5-dimethylbenzene

Description

1-(3-Bromopropyl)-3,5-dimethylbenzene is an organobromine compound featuring a bromopropyl chain (-CH2CH2CH2Br) attached to a 3,5-dimethyl-substituted benzene ring. Brominated alkylbenzenes are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions or as alkylating agents due to the bromine atom’s utility as a leaving group . The 3,5-dimethyl substitution on the aromatic ring introduces steric and electronic effects that may influence reactivity compared to simpler analogs like (3-bromopropyl)benzene.

Propriétés

Formule moléculaire |

C11H15Br |

|---|---|

Poids moléculaire |

227.14 g/mol |

Nom IUPAC |

1-(3-bromopropyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3 |

Clé InChI |

UAGMUFABSOSDMB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)CCCBr)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarity, substitution patterns, and available data from the evidence:

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl (-CH2Cl) group attached to a 3,5-dimethylbenzene ring.

- Synthesis: Prepared via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl2) at 23°C, achieving 50–71% yield depending on stoichiometry and reaction time .

- Key Properties :

- NMR Data :

- ¹H NMR : δ 6.75 (2H, s), 6.68 (1H, s), 4.15 (2H, s, CH2Cl), 2.04 (6H, s, CH3) .

- ¹³C NMR : δ 138.3, 138.8, 130.7, 127.4 (aromatic carbons), 46.97 (CH2Cl), 21.65 (CH3) .

- Reactivity : The chloromethyl group undergoes nucleophilic substitution but is less reactive than brominated analogs due to chlorine’s lower leaving-group ability.

Comparison with Target Compound :

- The bromopropyl chain in 1-(3-bromopropyl)-3,5-dimethylbenzene offers a longer alkyl spacer and a more reactive leaving group (Br vs. Cl), enhancing its utility in alkylation or cross-coupling reactions. The dimethyl substitution likely reduces steric accessibility compared to non-substituted analogs .

(3-Bromopropyl)benzene

Comparison with Target Compound :

- The dimethyl groups in the target compound may direct further substitution to specific positions on the aromatic ring .

1-Bromo-4-propylbenzene

Comparison with Target Compound :

- The bromine in 1-bromo-4-propylbenzene participates in aromatic electrophilic substitution, whereas the bromine in the target compound is part of an alkyl chain, making the latter more suitable for alkylation or nucleophilic substitution reactions.

1-(1-(4-Methoxyphenyl)cyclopropyl)-3,5-dimethylbenzene

- Structure : Cyclopropane ring fused to a 4-methoxyphenyl group, attached to a 3,5-dimethylbenzene.

- Synthesis : Prepared via cyclopropanation using a Pd catalyst, yielding 72% .

- Reactivity : The methoxy group is electron-donating, while the cyclopropane introduces ring strain, enhancing susceptibility to ring-opening reactions.

Comparison with Target Compound :

- The target compound lacks the cyclopropane and methoxy groups, focusing instead on bromine-mediated reactivity. This highlights the diversity in applications: the cyclopropane derivative may be used in strain-release chemistry, while the bromopropyl compound serves as a versatile alkylating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.